5-(2-Fluorophenyl)-2-fluorobenzoic acid
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Overview
Description
5-(2-Fluorophenyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of two fluorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2-fluorobenzoic acid typically involves the introduction of fluorine atoms into a benzoic acid derivative. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained between 0°C and room temperature to ensure selective fluorination.
Industrial Production Methods
For industrial-scale production, the synthesis may involve a multi-step process starting from commercially available precursors. The process includes halogenation, followed by a series of purification steps such as recrystallization or column chromatography to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Fluorophenyl)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or binding to specific receptors, thereby modulating biological pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Lacks the additional fluorine atom on the phenyl ring, resulting in different chemical properties and reactivity.
4-Fluorobenzoic Acid: The fluorine atom is positioned differently, affecting the compound’s electronic distribution and reactivity.
5-(2-Chlorophenyl)-2-fluorobenzoic Acid:
Uniqueness
5-(2-Fluorophenyl)-2-fluorobenzoic acid is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects. These properties make it a versatile compound for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
2-fluoro-5-(2-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAAEKUKRQEETK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673365 |
Source
|
Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214386-81-8 |
Source
|
Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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